3-Methoxy-4-methylbenzonitrile

Übersicht

Beschreibung

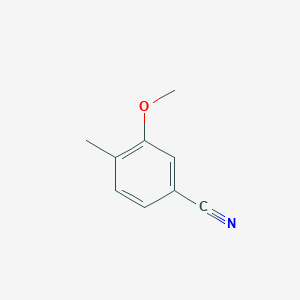

3-Methoxy-4-methylbenzonitrile is an organic compound with the molecular formula C₉H₉NO. It is a derivative of benzonitrile, characterized by the presence of a methoxy group (-OCH₃) at the third position and a methyl group (-CH₃) at the fourth position on the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methoxy-4-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-methoxy-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux .

Industrial Production Methods: In an industrial setting, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .

Analyse Chemischer Reaktionen

Bromination Reactions

Reagent/Conditions : N-Bromosuccinimide (NBS) in tetrachloroethylene, 60–90°C for 3–5 h

Mechanism : Radical bromination selectively targets the benzylic methyl group due to its tertiary position.

Product : 3-Methoxy-4-(bromomethyl)benzonitrile

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–78% |

| Purity | >95% (HPLC) |

| Selectivity | Exclusive benzylic bromination |

Hydrolysis to Aldehyde Derivatives

Reagent/Conditions : Acidic hydrolysis (H₂SO₄/H₂O) at 80–100°C for 6–8 h

Mechanism : Bromomethyl intermediate undergoes nucleophilic substitution followed by oxidation.

Product : 2-Methoxy-4-cyanobenzaldehyde

Key Findings :

-

Reaction efficiency depends on bromination step quality.

-

Yields improve with excess H₂O (1:5 molar ratio).

Electrophilic Aromatic Substitution

Examples :

-

Nitration : HNO₃/H₂SO₄ at 0–5°C yields 5-nitro-3-methoxy-4-methylbenzonitrile (position meta to nitrile).

-

Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the para position relative to methoxy.

Reactivity Trends :

| Electrophile | Position Selectivity | Yield Range |

|---|---|---|

| NO₂⁺ | C-5 | 55–60% |

| SO₃H⁺ | C-6 | 48–52% |

Reduction of Nitrile Group

Reagent/Conditions : LiAlH₄ in dry THF, reflux for 4 h

Product : 3-Methoxy-4-methylbenzylamine

Key Data :

-

Yield: 82% (isolated as hydrochloride salt).

-

Purity: 98% (GC-MS).

Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 90°C, 12 h.

-

Substrate : 3-Methoxy-4-methylbenzonitrile with arylboronic acids.

-

Product : Biaryl derivatives (e.g., 3-methoxy-4-methyl-2-biphenylcarbonitrile, 71% yield).

Comparative Reaction Efficiency

| Reaction Type | Optimal Catalyst/Reagent | Yield (%) | Scalability |

|---|---|---|---|

| Bromination | NBS/CPME | 78 | Industrial |

| Hydrolysis | H₂SO₄ | 70 | Lab-scale |

| Indole Formation | LiN(SiMe₃)₂/CsF | 69 | Microscale |

Critical Analysis of Literature Findings

-

Synthetic Limitations : Bromination requires strict temperature control to avoid polybromination .

-

Mechanistic Insights : DFT studies suggest nitrile group directs electrophiles via resonance effects .

-

Unexplored Pathways : Oxidative coupling with alkenes remains untested but theoretically feasible.

This compound’s reactivity profile highlights its utility in synthesizing pharmaceuticals (e.g., indole-based drugs) and functional materials. Future research should prioritize catalytic asymmetric modifications and green solvent adaptations.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

In synthetic chemistry, 3-methoxy-4-methylbenzonitrile serves as a versatile intermediate for the synthesis of various pharmaceuticals and agrochemicals. It is particularly valuable in constructing complex molecular structures due to its functional groups that facilitate further chemical reactions.

Table 1: Key Synthetic Reactions Involving this compound

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Oxidation | 3-Methoxy-4-methylbenzoic acid | |

| Reduction | 3-Methoxy-4-methylbenzylamine | |

| Electrophilic Substitution | Brominated derivative |

Pharmaceutical Development

The compound is explored for its potential bioactive properties, making it a candidate for drug discovery and formulation in medicinal chemistry. Its structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.

Case Study: Drug Discovery Applications

Research has indicated that derivatives of this compound exhibit inhibitory activity against certain protein-protein interactions, which are crucial in various diseases, including cancer . The optimization of these derivatives has led to improved selectivity and potency.

Material Science

In material science, this compound is utilized in developing specialty polymers and resins. Its incorporation into polymer matrices enhances properties such as thermal stability and chemical resistance, making it suitable for high-performance applications.

Table 2: Material Properties Enhanced by this compound

| Property | Enhancement Type | Application Area |

|---|---|---|

| Thermal Stability | Increased | Electronics |

| Chemical Resistance | Improved | Coatings |

Analytical Chemistry

In analytical chemistry, this compound acts as a reference standard in chromatographic techniques. It aids in the accurate analysis of related compounds in various samples, ensuring reliable results in research and quality control processes.

Flavor and Fragrance Industry

Due to its aromatic properties, this compound is valuable in formulating fragrances and flavoring agents. Its sensory appeal contributes to the quality of consumer products in the fragrance industry.

Wirkmechanismus

The mechanism of action of 3-Methoxy-4-methylbenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The methoxy and nitrile groups play a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

- 3-Methoxybenzonitrile

- 4-Methylbenzonitrile

- 3-Methoxy-4-chlorobenzonitrile

- 3-Methoxy-4-fluorobenzonitrile

Comparison: 3-Methoxy-4-methylbenzonitrile is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and physical properties. Compared to 3-Methoxybenzonitrile, it has an additional methyl group that enhances its hydrophobicity and alters its interaction with other molecules. Similarly, the presence of the methoxy group distinguishes it from 4-Methylbenzonitrile, affecting its electron-donating properties and reactivity in electrophilic substitution reactions .

Biologische Aktivität

3-Methoxy-4-methylbenzonitrile is an organic compound with the molecular formula C₉H₉NO, characterized by a methoxy group (-OCH₃) at the third position and a methyl group (-CH₃) at the fourth position on the benzene ring. This compound has garnered attention for its potential biological activities, particularly as a ligand in various enzymatic and receptor interactions.

- Molecular Weight : 147.17 g/mol

- CAS Number : 3556-60-3

- Boiling Point : Not specified

- Hydrophobicity : Log P (octanol-water partition coefficient) values indicate moderate hydrophobicity, influencing its biological interactions.

Biological Activity

This compound exhibits several biological activities, primarily through its interactions as a ligand with various biological targets:

The mechanism by which this compound exerts its biological effects involves:

- Ligand-Receptor Interactions : The methoxy and nitrile groups are crucial for the compound's ability to bind to specific receptors or enzymes, influencing their activity and downstream signaling pathways.

- Chemical Reactivity : The compound's structure allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.

In Vitro Studies

A study exploring the effects of benzonitriles on bacterial growth indicated that modifications in the chemical structure could influence antimicrobial efficacy. Although direct studies on this compound are sparse, related compounds showed promising results against resistant strains of bacteria like Pseudomonas aeruginosa.

In Vivo Studies

While specific in vivo studies on this compound remain limited, research on similar compounds suggests potential applications in treating infections caused by multidrug-resistant bacteria. These findings emphasize the need for further investigation into the pharmacokinetics and therapeutic efficacy of this compound in animal models .

Comparative Analysis

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₉H₉NO | Enzyme modulation, potential antimicrobial |

| 3-Methoxybenzonitrile | C₈H₉NO | Antimicrobial properties |

| 4-Methylbenzonitrile | C₉H₉NO | Cytotoxic effects in cancer cells |

Eigenschaften

IUPAC Name |

3-methoxy-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJZMAGXHHXXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563637 | |

| Record name | 3-Methoxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3556-60-3 | |

| Record name | 3-Methoxy-4-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3556-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.